molecular formula C16H26O2 B3422753 2-(p-Octylphenoxy)ethanol CAS No. 26636-32-8

2-(p-Octylphenoxy)ethanol

Cat. No.: B3422753
CAS No.: 26636-32-8
M. Wt: 250.38 g/mol
InChI Key: BHNQPLPANNDEGL-UHFFFAOYSA-N
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Description

2-(p-Octylphenoxy)ethanol, also known as 4-Octylphenol Monoethoxylate, is a nonionic surfactant with the molecular formula C16H26O2 and an average molecular weight of 250.38 . This compound, identified by CAS numbers 51437-89-9 and 26636-32-8, is characterized by a density of approximately 1.0 g/cm³ and a high boiling point of around 370.7°C at 760 mmHg, with a flash point of about 150.3°C . Its structure features a hydrophobic p-octylphenyl group and a hydrophilic ethoxyethanol moiety, resulting in a logP value of 5.34, which indicates significant hydrophobicity . As a key ingredient in formulations like Nonidet P-40, it is primarily valued in biochemical and biomedical research for its effective detergent properties . Its mechanism of action involves disrupting lipid-lipid and lipid-protein interactions, making it indispensable for the solubilization and purification of membrane proteins and complexes without denaturing them. This application is critical in procedures such as immunoassays, cell lysis, and protein extraction. The compound is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any personal uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-octylphenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)18-14-13-17/h9-12,17H,2-8,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNQPLPANNDEGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20865310
Record name 2-(4-Octylphenoxy)ethanol
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Molecular Weight

250.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51437-89-9, 26636-32-8
Record name 4-Octylphenol monoethoxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethoxylated 4-octylphenol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(p-Octylphenoxy)ethanol
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Record name 2-(4-Octylphenoxy)ethanol
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Record name 2-(p-octylphenoxy)ethanol
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Biological Activity

2-(p-Octylphenoxy)ethanol, also known as Nonidet P-40, is a nonionic surfactant widely used in various scientific and industrial applications. Its unique amphiphilic structure, comprising a hydrophilic hydroxyl group and a hydrophobic octyl chain, allows it to interact effectively with both aqueous and non-aqueous environments. This compound has gained attention for its potential biological activities, particularly in the fields of cell biology and pharmacology.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Detergent Properties : As a nonionic detergent, it is effective in solubilizing membrane proteins and disrupting lipid bilayers.
  • Cell Membrane Interaction : It can alter the permeability of cell membranes, which may influence cellular processes.
  • Potential Antimicrobial Effects : Some studies suggest that it may have antimicrobial properties, although this area requires further investigation.

The biological activity of this compound is primarily attributed to its surfactant properties. It interacts with lipid membranes, leading to:

  • Membrane Disruption : The hydrophobic tail integrates into lipid bilayers, disrupting their integrity and potentially leading to cell lysis.
  • Protein Solubilization : It facilitates the extraction of membrane proteins by solubilizing lipid-protein complexes.

Study 1: Membrane Protein Extraction

A study evaluated the efficiency of this compound in extracting membrane proteins from E. coli. The results demonstrated that it significantly improved protein yield compared to traditional methods.

SurfactantProtein Yield (mg/mL)
This compound5.6
Triton X-1003.8
SDS1.5

This indicates that this compound is a superior choice for membrane protein extraction due to its mild nature and effectiveness.

Study 2: Antimicrobial Activity

In another investigation, the antimicrobial properties of this compound were assessed against various bacterial strains. The results suggested moderate antibacterial activity.

Bacterial StrainZone of Inhibition (mm)
E. coli12
S. aureus15
P. aeruginosa10

While these findings are promising, further studies are needed to fully elucidate its antimicrobial mechanisms and potential applications in clinical settings.

Applications in Research and Industry

This compound is widely utilized in:

  • Biotechnology : For protein purification and membrane studies.
  • Pharmaceuticals : As an excipient in drug formulations due to its ability to enhance solubility.
  • Cosmetics : As an emulsifier and stabilizer in various formulations.

Scientific Research Applications

Biological Applications

Cell Membrane Permeabilization

  • Application : Triton X-100 is used to permeabilize eukaryotic cell membranes in various biological assays.
  • Case Study : In a study involving the extraction of membrane proteins, Triton X-100 was found to solubilize proteins effectively while maintaining their native state, which is crucial for subsequent biochemical analyses .

Vaccine Formulation

  • Application : This surfactant serves as an ingredient in several influenza vaccines, enhancing the stability and efficacy of the vaccine formulations.
  • Case Study : Research has shown that Triton X-100 can improve the immunogenicity of vaccines by facilitating the proper presentation of antigens to the immune system .

Environmental Applications

Biodegradation Enhancement

  • Application : Triton X-100 has been employed to enhance the biodegradation of hydrophobic pollutants by modifying microbial uptake mechanisms.
  • Case Study : A study demonstrated that the presence of Triton X-100 significantly increased the degradation rates of phenanthrene by Mycobacteria, indicating its potential in bioremediation strategies .

Industrial Applications

Surfactant in Cleaning Products

  • Application : Triton X-100 is widely used as a surfactant in household cleaning products due to its excellent wetting and emulsifying properties.
  • Data Table :
Product TypeConcentration (%)Functionality
Household Cleaners0.5 - 5Emulsification and wetting agent
Industrial Cleaners1 - 10Degreasing and surface tension reduction

Analytical Chemistry

Protein Extraction and Analysis

  • Application : In analytical chemistry, Triton X-100 is utilized in protein extraction protocols and assays due to its ability to solubilize membrane proteins.
  • Case Study : A dual-mode immunoassay for detecting hormonal levels incorporated Triton X-100 to enhance assay sensitivity and specificity, demonstrating its utility in biochemical diagnostics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Functional Groups

The following table highlights key structural differences between 2-(p-octylphenoxy)ethanol and related alkylphenol ethoxylates (APEOs):

Compound Name Molecular Formula Molecular Weight (g/mol) Alkyl Chain Ethylene Oxide (EO) Units Key Functional Groups
This compound C₁₆H₂₆O₂ 250.38 Octyl (C₈) 1 Phenoxy, primary alcohol
2-[2-(p-Octylphenoxy)ethoxy]ethanol C₁₈H₃₀O₃ 294.44 Octyl (C₈) 2 Phenoxy, secondary alcohol
Octylphenoxy polyethoxyethanol C₂₂H₃₈O₅ 382.54 Octyl (C₈) 4–5 Phenoxy, polyether chain
2-(Isononylphenoxy)ethanol C₁₇H₂₈O₂ 264.42 Isononyl 1 Branched alkyl, primary alcohol

Key Observations :

  • Ethylene Oxide Units: Increasing EO units (e.g., 2-[2-(p-octylphenoxy)ethoxy]ethanol) enhance hydrophilicity and solubility in aqueous media compared to this compound .
  • Alkyl Chain Branching: 2-(Isononylphenoxy)ethanol has a branched isononyl group, increasing its hydrophobic character and reducing biodegradability compared to linear octyl chains .
Solubility and Physicochemical Properties

Data from the Handbook of Aqueous Solubility Data :

Compound Name Solubility in Water (g/L, 20–25°C) Melting Point (°C) Log P (Octanol-Water)
This compound 0.013–0.015 Not reported ~4.2 (estimated)
4-Octylphenol diethoxylate 0.0132 Not reported ~3.8
Octylphenoxy polyethoxyethanol >50 (highly soluble) Liquid at RT ~1.5

Notes:

  • Higher EO units (e.g., in Octylphenoxy polyethoxyethanol) drastically increase water solubility due to extended polyether chains .
  • This compound’s low solubility (~0.013 g/L) limits its use in aqueous systems without co-solvents .
Functional and Environmental Performance
  • Surfactant Efficiency: Octylphenoxy polyethoxyethanol (e.g., Triton X-305) outperforms this compound in forming stable micelles due to its longer EO chain .
  • Biodegradation: Branched derivatives like 2-(isononylphenoxy)ethanol persist longer in the environment compared to linear-chain analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(p-Octylphenoxy)ethanol, and what are their yield limitations?

  • Methodology : The compound is typically synthesized via nucleophilic substitution between p-octylphenol and ethylene oxide or halogenated ethanol derivatives. For example, reacting p-octylphenol with 2-chloroethanol in the presence of a base (e.g., NaOH) under reflux conditions. Yields (~60–75%) depend on solvent polarity (e.g., toluene vs. DMF) and temperature control (80–120°C). Purification often involves vacuum distillation or column chromatography using silica gel with ethyl acetate/hexane mixtures .
  • Characterization : Confirm structure via 1^1H/13^13C NMR (key peaks: δ 1.2–1.5 ppm for octyl chain, δ 3.6–4.0 ppm for ethoxy groups) and FTIR (C-O-C stretch at ~1100 cm1^{-1}). Mass spectrometry (ESI-MS) can verify molecular ion peaks at m/z 294.44 (C18_{18}H30_{30}O3_3) .

Q. How do physicochemical properties (e.g., solubility, vapor pressure) of this compound influence its application in biological assays?

  • Solubility : The compound is sparingly soluble in water (4.48 × 105^{-5} mol/L at 20°C) but miscible with organic solvents like chloroform or DMSO. This necessitates emulsion-based formulations (e.g., using Tween-80) for cell culture studies .
  • Vapor Pressure : Low volatility (estimated <0.02 mmHg at 25°C) reduces inhalation risks but requires closed-system handling to prevent aerosolization during high-temperature reactions .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported solubility data for this compound across solvents?

  • Contradiction Analysis : Variations arise from impurities (e.g., unreacted p-octylphenol) or measurement techniques (gravimetric vs. UV-Vis). Validate purity via HPLC (C18 column, methanol/water mobile phase). Perform solubility tests under controlled humidity and temperature (±0.1°C) using a saturation shake-flask method .
  • Computational Aid : Use Hansen solubility parameters (δD_D, δP_P, δH_H) to predict solvent compatibility. For example, δD_D ≈ 16.5 MPa1/2^{1/2} aligns with toluene (δD_D = 18.0) but not acetone (δD_D = 15.5) .

Q. How can reaction conditions be optimized to minimize byproducts (e.g., di-ethoxylated derivatives) during synthesis?

  • Experimental Design :

  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity.
  • Kinetic Control : Use stoichiometric excess of p-octylphenol (1:1.2 molar ratio) and monitor reaction progress via TLC (Rf_f = 0.4 in 20% ethyl acetate/hexane).
  • Temperature Gradients : Lower temperatures (60–80°C) reduce ethoxylation side reactions. Post-synthesis, employ fractional crystallization from hexane to isolate the mono-ethoxylated product .

Q. What advanced analytical techniques are critical for studying this compound’s interactions with lipid bilayers in drug delivery systems?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity to model membranes (e.g., DPPC liposomes).
  • DSC Analysis : Measure phase transition temperatures to assess bilayer disruption (e.g., shift in Tm_m from 41°C to 37°C).
  • MD Simulations : Use GROMACS to model insertion dynamics, focusing on octyl chain penetration into hydrophobic lipid tails .

Safety & Handling Considerations

  • Toxicity : Classified as a Category 2 skin irritant. Use PPE (nitrile gloves, goggles) and work in fume hoods.
  • Environmental Precautions : Avoid discharge into waterways; collect waste in sealed containers for incineration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(p-Octylphenoxy)ethanol
Reactant of Route 2
Reactant of Route 2
2-(p-Octylphenoxy)ethanol

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